molecular formula C9H17BrO B13313712 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane

1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane

Cat. No.: B13313712
M. Wt: 221.13 g/mol
InChI Key: HTSOKWQPOZFTRI-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane is an organic compound that features a cyclopentane ring substituted with a bromomethyl group and a propan-2-yloxy group. Compounds like this are often of interest in organic synthesis and medicinal chemistry due to their potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane typically involves the following steps:

    Formation of the cyclopentane ring: This can be achieved through various cyclization reactions.

    Introduction of the bromomethyl group: This is often done via bromination of a methyl group attached to the cyclopentane ring.

    Attachment of the propan-2-yloxy group: This can be accomplished through an etherification reaction, where an alcohol reacts with an alkyl halide.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Specific catalysts and reaction conditions would be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane can undergo various types of reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce new functional groups.

    Reduction: The bromomethyl group can be reduced to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the cyclopentane ring.

Scientific Research Applications

1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways.

    Medicine: Possible development of pharmaceutical compounds.

    Industry: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action for 1-(Bromomethyl)-1-(propan-2-yloxy)cyclopentane would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting molecular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-1-(propan-2-yloxy)cyclopentane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-1-(ethoxy)cyclopentane: Similar structure but with an ethoxy group instead of propan-2-yloxy.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

1-(bromomethyl)-1-propan-2-yloxycyclopentane

InChI

InChI=1S/C9H17BrO/c1-8(2)11-9(7-10)5-3-4-6-9/h8H,3-7H2,1-2H3

InChI Key

HTSOKWQPOZFTRI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CCCC1)CBr

Origin of Product

United States

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